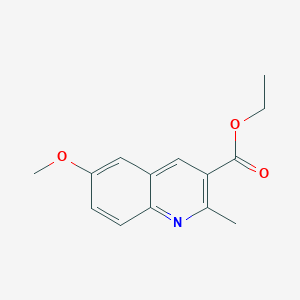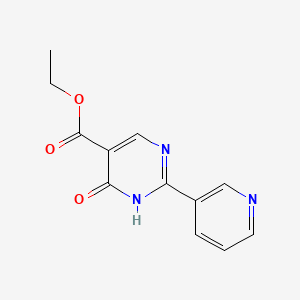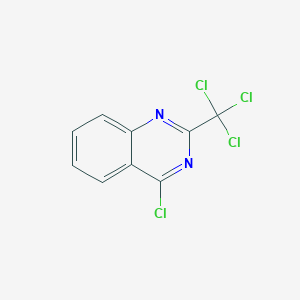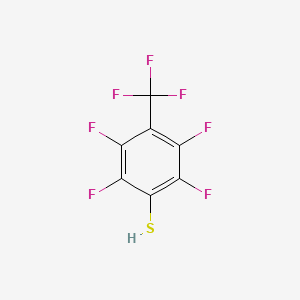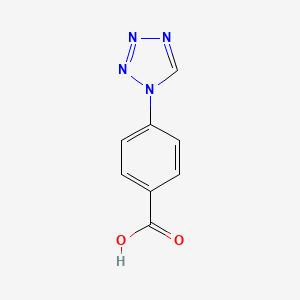
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy . These techniques can provide valuable insights into the molecular structure of “N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide”.
Aplicaciones Científicas De Investigación
Synthesis of Metal Complexes
The compound has been utilized in the synthesis of metal complexes, particularly with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). These complexes are formed in a stoichiometric ratio of 1:2 (M:L) and have been characterized through elemental and mass spectral measurements. The ligand chelates to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
Density Functional Theory (DFT) Calculations
DFT calculations have been performed on the ligand and its metal complexes to understand their electronic properties. For instance, the ligand and Ni(II) complex exhibited the highest and lowest values of HOMO, LUMO energies, and HOMO-LUMO energy gap, respectively. This information is crucial for predicting the reactivity and stability of the compounds .
Cytotoxicity Profiling
The compound and its metal complexes have been investigated for their in vitro cytotoxic activity towards cancer cell lines such as HePG-2 and HCT-116. The data revealed that the ligand was more potent than the metal complexes, indicating its potential as an anticancer agent .
Antibacterial and Antifungal Activities
Schiff bases, to which this compound belongs, have shown potent antibacterial and antifungal activities. The presence of azomethine nitrogen, C=N, allows these compounds to bind with metal ions and interact with various biomolecules, which can be leveraged to develop new antimicrobial agents .
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is a compound that has been studied for its potential in the realm of medicinal chemistry . and anticancer properties.
Mode of Action
Furan derivatives have been known to interact with their targets, leading to changes at the molecular level . For instance, some furan derivatives have shown to inhibit the growth of bacteria and cancer cells .
Biochemical Pathways
Furan derivatives have been associated with various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For example, a propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (FMPA), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .
Result of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, including antibacterial and anticancer effects .
Action Environment
The synthesis of similar compounds has been achieved under specific reaction conditions, suggesting that environmental factors may play a role in the compound’s action .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLWSOOAELDQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350351 | |
| Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
CAS RN |
303063-01-6 | |
| Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)



